(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide
Description
This compound features a benzothiazole scaffold fused with a benzo[b]thiophene moiety via a carboxamide linkage. Key structural attributes include:
- Benzo[d]thiazol-2(3H)-ylidene core: A 6-bromo substituent and a 2-methoxyethyl group at position 3 create steric and electronic effects.
- Z-configuration: The imine double bond geometry likely influences molecular packing and intermolecular interactions.
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4S2/c1-27-7-6-22-14-4-2-12(20)10-16(14)29-19(22)21-18(24)17-9-11-8-13(23(25)26)3-5-15(11)28-17/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRJOFMKBSATPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-bromo-3-(2-methoxyethyl)benzo[d]thiazole, which is then reacted with 5-nitrobenzo[b]thiophene-2-carboxylic acid. The key steps in the synthesis include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate bromoalkyl compound.
Introduction of the methoxyethyl group: This step involves the alkylation of the benzo[d]thiazole ring with 2-methoxyethyl bromide.
Coupling with 5-nitrobenzo[b]thiophene-2-carboxylic acid: This step is typically carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield a carboxylic acid, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a benzothiazole moiety, a nitro group, and a carboxamide functional group. The synthesis typically involves multi-step organic reactions that require careful optimization of reaction conditions to ensure high yields and purity. Common methods for synthesizing this compound may include:
- Condensation Reactions : Involving benzothiazole derivatives and nitrobenzoic acids.
- Functional Group Modifications : Such as bromination and methoxyethyl substitutions.
Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure of the synthesized compound.
| Structural Feature | Description |
|---|---|
| Benzothiazole Moiety | Contributes to biological activity |
| Nitro Group | Enhances reactivity |
| Carboxamide Group | Influences solubility and interaction with biological targets |
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development.
Anticancer Activity
Compounds with similar structural features have shown potential anticancer properties. Preliminary studies suggest that (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Studies have indicated that benzothiazole derivatives can exhibit antibacterial effects against various strains of bacteria, including resistant strains. This property is particularly relevant in the context of increasing antibiotic resistance.
Anti-inflammatory Effects
Benzothiazole derivatives are known for their anti-inflammatory properties. The presence of the nitro group may enhance these effects, making this compound a candidate for developing new anti-inflammatory drugs.
Case Study: Anticancer Activity
A study investigated the effects of similar benzothiazole derivatives on human cancer cell lines, demonstrating significant cytotoxicity at varying concentrations. The results indicated that compounds with structural similarities to this compound could serve as lead compounds in anticancer drug development.
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of various benzothiazole derivatives against common bacterial strains. The findings revealed that certain derivatives showed promising antibacterial activity, suggesting that this compound might also possess similar properties.
Mechanism of Action
The mechanism of action of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets within cells. In cancer cells, the compound is believed to induce apoptosis (programmed cell death) by disrupting key signaling pathways and inhibiting the function of proteins essential for cell survival. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and repair processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spectroscopic and Electronic Properties
NMR data from highlights how substituents alter chemical environments. For the target compound:
- Nitro group (5-position): Expected to deshield adjacent protons (e.g., benzo[b]thiophene H-3/H-4), causing downfield shifts (δ > 8.0 ppm) compared to non-nitro analogs .
- Methoxyethyl group : The ether oxygen’s electron-donating effect may shield nearby protons (e.g., benzothiazole H-4/H-5), contrasting with electron-withdrawing chloro substituents in 4g , which upfield-shift aromatic protons .
Compound 7 in shows minimal chemical shift differences except in regions near substituents (e.g., positions 29–36), suggesting the target’s nitro and methoxyethyl groups would similarly perturb localized regions .
Reactivity and Functionalization Potential
- Bromine substitution : demonstrates bromine in thiadiazole systems undergoes substitution with secondary amines. The target’s 6-bromo group may enable analogous reactions, offering routes for further derivatization .
Biological Activity
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide is a novel compound that belongs to the benzothiazole and benzo[b]thiophene derivatives, which are recognized for their diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, supported by relevant data tables and research findings.
Structural Characteristics
The compound features a complex molecular structure characterized by:
- Bromine atom at position 6 of the benzothiazole ring.
- Methoxyethyl group at position 3.
- Nitro group on the benzo[b]thiophene moiety.
- Carboxamide functional group , which may enhance its interaction with biological targets.
The molecular formula is CHBrNOS, with a molecular weight of approximately 421.31 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer effects. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Case Studies
- Cell Proliferation Inhibition : In vitro assays using human cancer cell lines (A431, A549, and H1299) demonstrated that benzothiazole derivatives can significantly inhibit cell proliferation. For instance, compound B7 from a related study showed IC values ranging from 1 to 4 µM against these cell lines, indicating strong anticancer potential .
- Mechanistic Insights : The compound's ability to induce apoptosis and arrest the cell cycle was confirmed through flow cytometry analysis. Western blot assays revealed that it effectively downregulated key proteins in the AKT and ERK signaling pathways, which are critical for cancer cell survival .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against various bacterial strains.
Antibacterial Efficacy
A series of studies have reported the antibacterial activity of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds are summarized below:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 15 µg/mL |
| B | Escherichia coli | 20 µg/mL |
| C | Bacillus subtilis | 10 µg/mL |
| D | Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that derivatives like this compound possess promising antibacterial properties .
Q & A
Q. How can researchers optimize the synthesis yield of this compound while maintaining stereochemical integrity?
- Methodological Answer : Synthesis optimization requires careful selection of solvent systems and catalysts. For example, polar aprotic solvents (e.g., DMF or THF) paired with coupling agents like EDCI/HOBt improve amide bond formation between benzo[d]thiazole and benzo[b]thiophene moieties . Maintaining the Z-configuration demands inert atmospheres (N₂/Ar) to prevent isomerization, as seen in analogous thiazolo[3,2-a]pyrimidine syntheses . Reaction monitoring via TLC or HPLC ensures intermediate purity, and column chromatography with gradient elution (e.g., ethyl acetate/petroleum ether) isolates the final product .
Q. What spectroscopic techniques are critical for confirming the structural configuration of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for diagnostic protons (e.g., methoxyethyl group at δ 3.2–3.5 ppm, nitro group aromatic protons at δ 8.5–9.0 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .
- X-ray Crystallography : Resolve Z/E configuration if single crystals are obtainable, as demonstrated in thiazolo-pyrimidine analogs .
Q. How can researchers assess the compound’s preliminary bioactivity in vitro?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values, ensuring concentrations remain below 100 µM to avoid nonspecific toxicity .
- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages using ELISA .
Advanced Research Questions
Q. How should contradictory bioactivity data between in vitro and cellular models be addressed?
- Methodological Answer : Discrepancies often arise from differences in membrane permeability or metabolic stability.
- Permeability Assays : Use Caco-2 cell monolayers to quantify apparent permeability (Papp) and efflux ratios .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to identify labile groups (e.g., nitro or methoxyethyl) .
- Proteomic Profiling : Perform pull-down assays with cellular lysates to identify off-target interactions that may explain reduced efficacy in complex models .
Q. What strategies enhance aqueous solubility of this hydrophobic compound for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 or cyclodextrin-based formulations to achieve >1 mg/mL solubility while minimizing toxicity .
- Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at non-critical positions, as shown in benzoxazolium derivatives .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability, as demonstrated for thiazole-containing drug candidates .
Q. What computational methods predict binding interactions with biological targets (e.g., STING or kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with STING’s cyclic dinucleotide pocket, focusing on hydrogen bonds with nitro and carbonyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, analyzing RMSD and binding free energy (MM/PBSA) .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize activity against specific targets .
Q. How do stereochemical variations (Z vs. E isomers) impact biological activity?
- Methodological Answer :
- Isomer-Specific Synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate Z/E isomers, as shown in thiazolo-pyrimidine syntheses .
- Activity Comparison : Test isomers in parallel assays (e.g., antimicrobial or anti-inflammatory). For example, the Z-configuration in similar compounds enhances binding to hydrophobic enzyme pockets .
- Structural Analysis : Overlay docking poses of isomers with target crystal structures (e.g., COX-2) to identify steric clashes or favorable interactions .
Notes
- Avoid BenchChem and similar sources as per user guidelines .
- Advanced questions emphasize mechanistic studies, computational modeling, and translational challenges.
- Basic questions focus on synthesis, characterization, and preliminary screening.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
